molecular formula C19H17N3O B178055 2-amino-N-(4-anilinophenyl)benzamide CAS No. 24565-03-5

2-amino-N-(4-anilinophenyl)benzamide

Cat. No.: B178055
CAS No.: 24565-03-5
M. Wt: 303.4 g/mol
InChI Key: OFQVXAGDEDPCHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-anilinophenyl)benzamide typically involves the reaction of 4-anilinobenzoic acid with aniline in the presence of a coupling agent such as carbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-anilinophenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-(4-anilinophenyl)benzamide is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in organic synthesis and analytical chemistry.

    Biology: In the study of protein interactions and enzyme activity.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-anilinophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-anilinophenyl)benzamide
  • 2-amino-N-phenylbenzamide
  • 4-anilinobenzoic acid derivatives

Uniqueness

2-amino-N-(4-anilinophenyl)benzamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

2-amino-N-(4-anilinophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,20H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQVXAGDEDPCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364710
Record name 2-amino-N-(4-anilinophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24565-03-5
Record name 2-amino-N-(4-anilinophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24565-03-5
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